molecular formula C8H7BrClF2NO B12867160 2-Bromo-3,6-difluorophenacylamine hydrochloride

2-Bromo-3,6-difluorophenacylamine hydrochloride

Cat. No.: B12867160
M. Wt: 286.50 g/mol
InChI Key: JCNOSSRJWRSJCM-UHFFFAOYSA-N
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Description

The specific research applications and mechanism of action for 2-Bromo-3,6-difluorophenacylamine hydrochloride are areas awaiting exploration. Based on its structural features, it holds potential as a versatile building block in medicinal chemistry. The molecule combines a benzylamine core with bromine and fluorine substituents, which are commonly used to fine-tune the properties of drug candidates . The bromine atom can serve as a handle for further synthetic elaboration via cross-coupling reactions, while the fluorine atoms are known to influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets . Researchers are encouraged to investigate its full potential as a key intermediate in constructing more complex molecules for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C8H7BrClF2NO

Molecular Weight

286.50 g/mol

IUPAC Name

2-amino-1-(2-bromo-3,6-difluorophenyl)ethanone;hydrochloride

InChI

InChI=1S/C8H6BrF2NO.ClH/c9-8-5(11)2-1-4(10)7(8)6(13)3-12;/h1-2H,3,12H2;1H

InChI Key

JCNOSSRJWRSJCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)CN)Br)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluorophenacylamine hydrochloride typically involves the bromination and fluorination of phenacylamine derivatives. One common method is the electrophilic aromatic substitution reaction, where phenacylamine is treated with bromine and fluorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) bromide, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,6-difluorophenacylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-3,6-difluorophenacylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluorophenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2-Bromo-3,6-difluorophenyl)methanamine hydrochloride
  • Molecular Formula : C₇H₇BrClF₂N
  • Molecular Weight : 264.50 g/mol (calculated based on structural data)
  • CAS Number: Not explicitly provided in the evidence; related compounds include EN300-7396557 .
  • Structure : Features a bromo substituent at position 2, fluorine atoms at positions 3 and 6 on the phenyl ring, and a primary amine group linked to the aromatic core, with a hydrochloride salt formation .

Physical Properties :

  • Form : Likely a crystalline solid (inferred from analogous compounds in ).
  • Storage : Recommended at -20°C for long-term stability (similar to 3-fluoro Deschloroketamine hydrochloride in ).

Comparison with Structurally Similar Compounds

2-Bromo-4-fluorobenzylamine Hydrochloride

  • Molecular Formula : C₇H₈BrClFN
  • Molecular Weight : 248.50 g/mol
  • CAS Number : 289038-14-8 .
  • Structural Differences :
    • Fluorine at position 4 instead of 3 and 4.
    • Benzylamine backbone (amine attached to methylene group) vs. phenacylamine (direct amine-phenyl linkage).
  • Synthesis :
    • Manufactured via bromination and fluorination of benzylamine precursors, with post-reaction HCl salt formation .
  • Applications : Intermediate in antiviral and anticancer drug synthesis .

3-Fluoro Deschloroketamine Hydrochloride

  • Molecular Formula: C₁₃H₁₆FNO·HCl
  • Molecular Weight : 257.7 g/mol
  • CAS Number : 2657761-24-3 .
  • Structural Differences: Cyclohexanone core with a fluorophenyl group vs. difluorophenylamine. Tertiary amine structure (methylamino group) vs. primary amine.
  • Physical Properties :
    • Purity: ≥98%
    • Storage: -20°C, stable for ≥5 years .
  • Applications : Research chemical for neuropharmacology studies .

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

  • Molecular Formula: C₁₀H₁₄BrNO₂·HCl
  • Molecular Weight : 296.59 g/mol
  • CAS Number : Referenced in .
  • Structural Differences :
    • Methoxy groups at positions 2 and 5 vs. fluorine substituents.
    • Phenethylamine backbone (amine attached to ethyl chain) vs. phenacylamine.
  • Applications : Psychoactive designer drug with serotonin receptor affinity .

Data Table: Key Properties of Compared Compounds

Property 2-Bromo-3,6-difluorophenacylamine HCl 2-Bromo-4-fluorobenzylamine HCl 3-Fluoro Deschloroketamine HCl 2C-B HCl
Molecular Formula C₇H₇BrClF₂N C₇H₈BrClFN C₁₃H₁₆FNO·HCl C₁₀H₁₄BrNO₂·HCl
Molecular Weight (g/mol) 264.50 248.50 257.7 296.59
Substituents Br (2), F (3,6) Br (2), F (4) F (3), cyclohexanone Br (4), OMe (2,5)
Amine Type Primary Primary Tertiary Primary
Applications Pharmaceutical intermediate Antiviral drug synthesis Neuropharmacology research Psychoactive drug
Storage -20°C (inferred) Not specified -20°C Not specified

Biological Activity

2-Bromo-3,6-difluorophenacylamine hydrochloride is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, including antimicrobial and antifungal activities, and provides a synthesis of relevant studies and findings.

  • Chemical Formula : C₇H₃BrF₂O
  • CAS Number : 934987-26-5
  • Molecular Weight : 221.00 g/mol
  • Melting Point : 49°C to 51°C
  • Solubility : The compound is sensitive to air and should be handled under inert conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, research on similar brominated compounds has demonstrated significant antifungal activity against various pathogens.

Case Study: Antifungal Properties

A study examined the antifungal activity of several brominated derivatives, including those structurally related to 2-Bromo-3,6-difluorophenacylamine. The results indicated varying degrees of efficacy against common fungal strains such as Candida albicans and Aspergillus niger:

CompoundMinimum Inhibitory Concentration (MIC)
Threo-Ethyl 2-bromo-3-fluorosuccinateC. albicans: 14 µg/ml
A. niger: 30 µg/ml
M. mucedo: 9 µg/ml
T. mentagrophytes: 5 µg/ml

The study concluded that the antifungal activity might be attributed to the compound's ability to undergo dehydrohalogenation, producing active metabolites that exert fungitoxic effects within the cell .

The biological activity of this compound may stem from its structural characteristics that facilitate interaction with microbial targets. The presence of bromine and fluorine atoms can enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Proposed Mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with the synthesis of essential components in fungal cell walls.
  • Disruption of Membrane Integrity : The lipophilic nature may disrupt membrane integrity, leading to cell lysis.
  • Metabolic Interference : Potential interference with metabolic pathways critical for fungal survival.

Summary of Findings:

  • The compound has shown potential antifungal activity.
  • Structural analogs provide insights into possible mechanisms and efficacy.
  • Further research is needed to elucidate specific pathways affected by this compound.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-3,6-difluorophenacylamine hydrochloride?

The synthesis typically involves bromination and subsequent amination of a fluorinated phenylacetamide precursor. For example:

  • Bromination : Introduce bromine at the ortho position using electrophilic substitution, as seen in analogous Bupropion impurity syntheses (e.g., 2-bromo-3'-chloropropiophenone via bromination of propiophenone derivatives) .
  • Amination : React the brominated intermediate with ammonia or alkylamines under controlled pH to form the amine, followed by HCl treatment to yield the hydrochloride salt.
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to isolate the product .

Q. How can researchers verify the structural identity of this compound?

Employ a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. For example, fluorine atoms at positions 3 and 6 will show distinct coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C8_8H9_9BrClF2_2N for the hydrochloride salt, m/z ≈ 272.52) .
  • X-ray Crystallography : Resolve discrepancies in molecular formulas (e.g., C9_9H7_7BrN2_2 vs. C8_8H9_9BrClF2_2N) by determining crystal structures .

Q. What are standard purity assessment protocols?

  • HPLC : Use a C18 column with acetonitrile/water (0.1% trifluoroacetic acid) gradient. Retention times should align with reference standards (e.g., ≥95% purity criteria) .
  • Elemental Analysis : Validate Br, Cl, and F content against theoretical values .

Advanced Research Questions

Q. How can researchers address instability in biological matrices during pharmacokinetic studies?

  • Derivatization : Stabilize the compound using semicarbazide hydrochloride, which forms stable semicarbazone derivatives (reaction conditions: pH 4–5, 60°C for 1 hour) .
  • Sample Handling : Store samples at -80°C under nitrogen to prevent oxidative degradation. Use antioxidant additives (e.g., ascorbic acid) in extraction buffers .

Q. What analytical methods resolve co-eluting impurities in HPLC?

Optimize chromatographic conditions based on Bupropion impurity separation protocols:

  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 10–90% B over 15 minutes.
  • Detection : UV at 254 nm or MS/MS in positive ion mode (precursor ion m/z 272 → fragment ions m/z 154, 109) .
ParameterValueReference
ColumnZorbax Eclipse Plus C18
Flow Rate0.8 mL/min
Injection Volume10 µL

Q. How to interpret contradictory spectral data for structural analogs?

  • Case Study : Discrepancies in molecular formulas (e.g., C9_9H7_7BrN2_2 vs. C8_8H9_9BrClF2_2N) may arise from salt forms or synthetic byproducts.
  • Resolution : Perform isotopic pattern analysis (HRMS) and 19^{19}F NMR to confirm fluorine substitution. Compare with synthetic intermediates to trace deviations .

Q. What strategies improve yield in large-scale synthesis?

  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce fluorinated aryl groups efficiently.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance reaction homogeneity and reduce side products .

Data Contradiction Analysis

Q. How to reconcile discrepancies in melting points reported across studies?

  • Potential Causes : Polymorphism, hydrate formation, or residual solvents.
  • Method : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to characterize thermal behavior. For example, a melting point range of 249–254°C was reported for 4-bromo-2-fluorobenzylamine hydrochloride, suggesting similar analysis is needed for this compound .

Methodological Tables

Q. Derivatization Protocol for Stability Enhancement

ReagentConditionsOutcomeReference
Semicarbazide HClpH 5, 60°C, 1 hourStable semicarbazone derivative

Q. HPLC Method Validation Parameters

ParameterAcceptance CriteriaReference
Resolution≥1.3 between peaks
RSD for Retention Time≤2.0%

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